

# Technical Guide: Solubility Profiling of N,N-Dimethyl-N'-phenylformamide

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## Compound of Interest

Compound Name: *N,N-Dimethyl-N'-phenylformamide*

CAS No.: 1783-25-1

Cat. No.: B167725

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## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **N,N-Dimethyl-N'-phenylformamide** (CAS No. 1783-25-1), a critical intermediate in organic synthesis and pharmaceutical development. Unlike generic data sheets, this document synthesizes thermodynamic theory, predictive modeling, and rigorous experimental protocols to empower researchers in optimizing solvent selection for crystallization, reaction engineering, and purification processes.

## Introduction: Physicochemical Architecture

**N,N-Dimethyl-N'-phenylformamide** (DMPF) represents a class of amidines characterized by a distinct amphiphilic structure. Its solubility behavior is governed by the competition between the hydrophobic phenyl moiety and the polar, basic formamide core.

## Structural Determinants of Solubility

- **Hydrophobic Domain:** The phenyl ring contributes significantly to the molecule's lipophilicity, driving affinity for aromatic and chlorinated solvents.
- **Polar Domain:** The amidine nitrogen atoms (

) act as hydrogen bond acceptors. The lack of a hydrogen bond donor (in the tertiary structure) limits its solubility in protic solvents compared to primary amides, but it retains high miscibility with dipolar aprotic solvents.

Key Physicochemical Parameters:

Parameter	Value	Source/Method	Implications
CAS Number	1783-25-1	Registry	Identity Verification
Molecular Weight	148.21 g/mol	Calculated	Molarity conversion
Melting Point	87–90 °C	Experimental	Solid-state lattice energy barrier

| Log

|  $\sim$ -2.95 | Hansch/Leo | Lipophilic preference | | Water Solubility |  $\sim$ 310 mg/L (25°C) | Yalkowsky | Poor aqueous solubility [\[\[1\]](#)

## Thermodynamic Modeling of Solubility

To predict solubility across varying temperatures, we utilize thermodynamic models that correlate the mole fraction solubility (

) with temperature (

). For DMPF, the Modified Apelblat Equation is the industry standard for correlating experimental data in organic solvents.

### The Modified Apelblat Model

This semi-empirical model assumes that the enthalpy of solution is a linear function of temperature:

- : Mole fraction solubility of DMPF.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of experimental data.

- A and B reflect the non-ideal solution behavior and enthalpy of solution.
- C accounts for the temperature dependence of the heat capacity difference.

Application: When generating your own solubility data (see Section 4), fitting your results to this equation allows for interpolation at any process temperature, critical for designing cooling crystallization curves.

## Solubility Landscape: Solvent Class Analysis

Based on the Hansen Solubility Parameters (HSP) and experimental literature, the solubility profile of DMPF is categorized below.

### Predicted Solubility Matrix

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Rationale
Dipolar Aprotic	DMF, DMSO, Acetonitrile	Excellent	Dipole-dipole interactions align with the polar amidine core.
Polar Protic	Methanol, Ethanol, Isopropanol	Good	Solvation via H-bonding to the amidine nitrogen; decreases as alkyl chain length increases.
Chlorinated	Chloroform, DCM	Very Good	Strong dispersion forces and favorable dipole interactions.
Aromatic	Toluene, Benzene	Moderate	stacking interactions with the phenyl ring.
Aliphatic	Hexane, Heptane	Poor	Lack of polar interactions; high energy cost to solvate the amidine group.
Aqueous	Water, Brine	Very Low	Hydrophobic effect dominates; lattice energy exceeds hydration enthalpy.

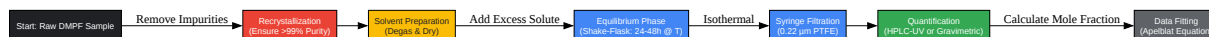
## Experimental Protocol: High-Precision Solubility Determination

For critical pharmaceutical applications, reliance on literature values is insufficient due to batch-to-batch purity variations. The following protocol describes a self-validating Laser Monitoring

Dynamic Method (or alternatively, the Gravimetric Shake-Flask Method) to determine precise solubility limits.

## Workflow Diagram

The following diagram outlines the logical flow for determining and validating solubility data.



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Figure 1: Step-by-step workflow for determining the thermodynamic solubility of DMPF.

## Detailed Methodology (Gravimetric Standard)

- Preparation: Calibrate an analytical balance (precision g).
  - g). Pre-saturate the solvent at a temperature higher than the target measurement temperature to ensure equilibrium is approached from supersaturation (optional) or simply use excess solid.
- Equilibration:
  - Place excess DMPF solid into a jacketed glass vessel containing the specific solvent.
  - Stir magnetically at the target temperature ( ) for 24–48 hours.
  - Validation: Measure concentration at 24h and 48h. If deviation is , equilibrium is reached.
- Sampling:
  - Stop stirring and allow solids to settle for 30 minutes.

- Withdraw supernatant using a pre-warmed syringe equipped with a 0.22  $\mu\text{m}$  PTFE filter (to prevent removing undissolved fines).
- Quantification:
  - Transfer a known volume to a tared weighing dish.
  - Evaporate solvent under vacuum/nitrogen flow.
  - Weigh the dry residue to calculate mass concentration ( ).
  - Alternative: Dilute the supernatant and analyze via HPLC-UV (approx. 254 nm) against a standard curve.

## Applications & Process Implications

Understanding the solubility of DMPF is not merely academic; it dictates the efficiency of downstream processing.

### Crystallization Design

- Anti-Solvent Crystallization: Because DMPF is highly soluble in Methanol but poorly soluble in Water, water can act as an effective anti-solvent to precipitate DMPF from methanolic reaction mixtures.
- Cooling Crystallization: In solvents like Toluene, the solubility likely shows a steep dependence on temperature (high Apelblat B value), making cooling crystallization a viable purification strategy.

### Reaction Solvent Selection

- Nucleophilic Substitutions: Use dipolar aprotic solvents (Acetonitrile) where DMPF is soluble, enhancing the nucleophilicity of associated anions.
- Biphasic Systems: For reactions requiring phase transfer catalysis, DMPF's solubility in organic phases (DCM) vs. its insolubility in basic aqueous phases allows for easy separation.

## References

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## Sources

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